The table below summarizes the core chemical and physical properties of Kelex 100.
| Property | Specification |
|---|---|
| CAS Number | 73545-11-6 [1] [2] |
| Chemical Name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline [1] |
| Molecular Formula | C20H29NO [2] |
| Appearance | Brown yellow to pale yellow oily liquid [1] [2] |
| Assay (Purity) | ≥ 85% (by GC) [1] |
| Common Formulation | 12% Kelex 100, 12% Decanol, 76% Kerosene [1] |
Kelex 100 is designed to selectively bind with metal ions. The following table outlines its key applications and performance characteristics based on documented uses.
| Aspect | Details |
|---|---|
| Primary Use | Selective extraction of copper (Cu(II)) from acidic leach liquors (pH 1-3) [3] [1]. |
| Other Metal Applications | Extraction of Gallium (Ga(III)) from alkaline solutions; studies on Zinc (Zn(II)), Cobalt (Co(II)), and Nickel (Ni(II)) [1]. |
| Key Characteristics | High selectivity, stability, fast extraction and stripping rates [1]. |
| Stripping Method | Loaded copper is stripped using concentrated sulfuric acid (150-180 g/L) to produce a pure copper sulfate electrolyte [3]. |
The extraction and stripping process for copper using Kelex 100 can be represented by the following equilibrium and workflow:
Copper solvent extraction process with Kelex 100 involves extraction in acidic conditions and stripping with sulfuric acid. [3]
For researchers, here is a detailed methodology for investigating the extraction of metal ions like Zn(II), Cu(II), Co(II), and Ni(II) using Kelex 100, as referenced in the literature [1].
(C_initial - C_after)/C_initial * 100 [1].
The following methodology is adapted from the 2018 paper and is presented as a key example of how 8-substituted quinolines can be functionalized [1].
The research demonstrates high generality across various 8-substituted quinolines. The table below summarizes the halogenation results for different substituents (R) at the 8-position, yielding C5-halogenated products [1].
Table 1: Scope of 8-Substituted Quinolines in Remote C5-Halogenation
| 8-Position Substituent (R) | Halogen (X) | Reaction Time | Isolated Yield |
|---|---|---|---|
| Acetamide (NHCOCH₃) | Cl | 15 min | 98% |
| Phosphoramidate | Cl | Information not specified in abstract | Excellent |
| Tertiary Amide | Cl | Information not specified in abstract | Excellent |
| N-Alkyl / N,N-Dialkylamine | Cl | Information not specified in abstract | Excellent |
| Urea Derivative | Cl | Information not specified in abstract | Excellent |
| Alkoxy Group | Cl | Information not specified in abstract | Good to Excellent |
| Acetamide (NHCOCH₃) | Br | 30 min | 96% |
Based on the analyzed study, here are the core insights and gaps regarding your request:
Kelex 100 (7-(4-ethyl-1-methyloctyl)8-hydroxyquinoline) represents a specialized chelating extractant specifically designed for the recovery of copper ions from acidic aqueous solutions. The unique molecular structure of Kelex 100 enables it to form exceptionally stable copper complexes that facilitate efficient extraction even in low pH environments (pH 1-3), making it particularly valuable for hydrometallurgical applications where conventional extractants may underperform. The fundamental extraction mechanism involves a cation exchange reaction where the hydrogen ion of the hydroxyquinoline group is replaced by a copper ion, forming a hydrophobic complex that partitions preferentially into the organic phase. This structure-function relationship allows Kelex 100 to maintain extraction efficiency under challenging conditions that would compromise the performance of other extractants. [1]
The extraction process with Kelex 100 follows a stoichiometric chelation mechanism that can be represented by the equilibrium expression: 2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq), where RH represents the Kelex 100 molecule. The unusual stability of the [R₂Cu] complex in the organic phase drives this equilibrium to the right, permitting the reagent to function effectively even in strongly acidic environments. This thermodynamic driving force is a defining characteristic of Kelex 100 and differentiates it from other extraction reagents that may require less acidic conditions for optimal operation. The reversibility of this equilibrium also enables efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid solutions (120-150 g/L), producing a purified copper sulfate solution suitable for direct electrowinning. [1]
The kinetic profiling of copper extraction with Kelex 100 can be systematically investigated using a static transfer cell apparatus with integrated analytical capabilities. This methodology enables real-time monitoring of the extraction process, providing valuable insights into both kinetic and mechanistic aspects of the copper-Kelex 100 interaction. The protocol employs attenuated total internal reflectance spectroscopy (ATR-IR) to directly measure the concentration of the copper-Kelex 100 complex in the organic phase throughout the reaction without the need for sampling, thereby maintaining system integrity and providing continuous data collection. This in situ monitoring approach eliminates potential errors associated with offline sampling and analysis, ensuring high data fidelity for kinetic modeling. [2] [3]
Interface Preparation: Establish a clean, stable heptane-water interface in the static transfer cell, ensuring minimal convective disturbances. The organic phase consists of Kelex 100 dissolved in heptane at concentrations typically between 0.1-0.5 M, while the aqueous phase contains copper ions (as CuSO₄) in concentrations relevant to the specific application (typically 0.01-0.1 M). The interface characteristics must be carefully controlled as they significantly influence the extraction kinetics. [2]
Spectroscopic Monitoring: Configure the ATR-IR spectrometer to collect spectra at predetermined time intervals (typically 5-30 seconds depending on reaction rate). Monitor the characteristic absorption bands of the copper-Kelex 100 complex (specific wavelengths should be determined empirically for each instrument configuration). The temporal resolution of the monitoring system must be sufficient to capture the rapid initial extraction phase while also tracking the slower approach to equilibrium. [2] [3]
Data Processing: Convert spectral data to concentration values using predetermined calibration curves. Plot concentration of the copper-Kelex 100 complex in the organic phase versus time to generate extraction profiles. Analyze the initial rates (first 5-10% of extraction) for determining early-stage kinetics, and the complete temporal profile for modeling the overall extraction mechanism. The mathematical modeling typically involves fitting the data to a one-dimensional diffusion model coupled with reaction-limited interaction between Cu²⁺ and Kelex 100. [2]
Parameter Variation: Systematically vary experimental parameters including Kelex 100 concentration (0.05-0.5 M), copper ion concentration (0.005-0.1 M), pH (1-5), and temperature (20-40°C) to determine their effects on extraction kinetics. Each parameter should be investigated while holding others constant to isolate individual effects. The comprehensive parameter space investigation provides crucial data for optimizing industrial extraction processes. [2] [3]
The practical implementation of copper extraction using Kelex 100 follows a standardized protocol that can be scaled from laboratory to industrial operations. This methodology focuses on achieving high copper recovery with effective rejection of impurity metals, ultimately producing a purified copper solution suitable for further processing.
Organic Phase Preparation: Prepare the extraction medium by dissolving Kelex 100 in an appropriate diluent (kerosene or aromatic 150 petroleum solvent) at concentrations typically ranging from 2.5% to 7.5% (v/v). Add modifiers such as iso-decanol (typically 6-12% v/v) to prevent third phase formation and improve phase separation characteristics. The modifier selection and concentration significantly influence extraction kinetics and selectivity, particularly in solutions containing competing metal ions. [4] [5]
Extraction Procedure: Combine the organic and aqueous phases at a predetermined O:A ratio (typically 1:1 to 1:3 for laboratory studies) in a suitable mixing vessel. Agitate the mixture vigorously for a specified contact time (typically 5-15 minutes) to ensure adequate interfacial area for mass transfer. The mixing intensity and duration must be optimized to balance kinetic requirements against potential emulsification issues. After mixing, allow phases to separate completely, then analyze both phases for metal content to determine extraction efficiency and distribution coefficients. [4] [1]
Stripping Protocol: Contact the copper-loaded organic phase with sulfuric acid solution (120-150 g/L) at an O:A ratio typically between 1:1 and 3:1, depending on the desired copper concentration in the strip solution. Agitate for 5-10 minutes to ensure complete back-extraction. The stripping efficiency is highly dependent on acid concentration and temperature, with higher temperatures generally improving kinetics but potentially affecting reagent stability. The resulting strip solution contains high-purity copper sulfate suitable as feed for electrowinning. [1]
Table 1: Comparative Extraction Performance of Kelex 100 Under Different Conditions
| Parameter | Standard Conditions | Acidic Chloride Systems | Ammoniacal Carbonate Systems | Reference |
|---|---|---|---|---|
| Optimal pH Range | 1.0-3.0 | <2.0 (HCl media) | 9.0-10.5 | [1] [6] |
| Extraction Efficiency | >95% (5% Kelex 100) | >90% (varies with chloride) | ~70% (7.5% Kelex 100) | [4] [1] |
| Maximum Loading Capacity | 4.0 g/L Cu (5% Kelex 100) | 3.5-4.2 g/L Cu | 2.5-3.0 g/L Cu | [4] [1] |
| Extraction Kinetics | Reaction-limited with diffusion component | Fast initial step | Moderately fast | [2] [4] |
| Stripping Efficiency | >98% (150 g/L H₂SO₄) | >95% (150 g/L H₂SO₄) | >95% (150 g/L H₂SO₄) | [1] [6] |
Table 2: Kinetic Parameters for Copper Extraction with Kelex 100
| Parameter | Value Range | Experimental Conditions | Significance | Reference |
|---|---|---|---|---|
| Initial Extraction Rate | 0.05-0.2 min⁻¹ (varies with concentration) | 0.1M Kelex 100, 0.05M Cu²⁺ | Determines reactor sizing | [2] |
| Equilibrium Time | 10-30 minutes | Heptane-water interface, 25°C | Impacts process throughput | [2] [3] |
| Rate Constant (k) | 1.5-3.5 × 10⁻³ M⁻¹s⁻¹ | Neutral micelle (C12E8) system | Fundamental kinetic parameter | [2] |
| Temperature Effect | 15-35 kJ/mol (activation energy) | 20-40°C range | Informs energy requirements | [2] [3] |
| Modifier Effect | 10-30% rate enhancement | 6-12% iso-decanol | Optimization parameter | [5] |
Table 3: Comparison of Kelex 100 with Alternative Extractants
| Extractant | Optimal pH Range | Extraction Kinetics | Typical Concentration | Copper Selectivity | Reference |
|---|---|---|---|---|---|
| Kelex 100 | 1.0-3.0 | Moderate to Fast | 5-7.5% (v/v) | High | [4] [1] |
| LIX984N | 1.5-3.5 | Fast | 1% (v/v) | High | [4] |
| CP-150 | 1.5-4.0 | Fast | 7.5% (v/v) | Moderate | [4] |
The following diagram illustrates the comprehensive experimental workflow for studying copper ion extraction kinetics using Kelex 100:
Diagram 1: Experimental workflow for copper ion extraction kinetic studies using Kelex 100. The process begins with reagent preparation and proceeds through interface establishment, real-time monitoring, and comprehensive data analysis to generate final kinetic parameters.
The application of Kelex 100 for copper extraction presents several distinct technical advantages that make it suitable for specific hydrometallurgical operations. Its ability to function effectively in highly acidic environments (pH 1-3) enables processing of leach solutions that would be problematic for other extractants. The exceptional selectivity for copper over many common impurity metals reduces purification requirements in downstream processing. Furthermore, the unusual stability of the copper-Kelex 100 complex allows for high extraction efficiencies even from dilute solutions, potentially improving overall recovery rates in operations treating low-grade resources. These characteristics collectively contribute to making Kelex 100 a valuable tool in the hydrometallurgist's arsenal for challenging copper recovery scenarios. [1]
Despite these advantages, several practical limitations must be considered when implementing Kelex 100 in extraction processes. The reagent requires relatively high concentrations (5-7.5% v/v) compared to alternatives like LIX984N (1% v/v) to achieve complete copper extraction, potentially increasing operational costs. The extraction kinetics,
while generally favorable, may be slower than some alternative extractants under certain conditions, possibly necessitating larger extraction equipment to maintain throughput. Additionally, the interfacial behavior of Kelex 100 can be influenced by solution composition and the presence of modifiers, requiring careful optimization for each specific application. These limitations highlight the importance of comprehensive testing before full-scale implementation. [4]
Kelex 100 has demonstrated effectiveness across various industrial scenarios, including processing of chalcopyrite concentrates from ammoniacal carbonate leaching systems and recovery of copper from chloride media. In comparative studies with CP-150 and LIX984N for treating Sarcheshmeh copper concentrate leach solution, Kelex 100 required higher concentration (7.5% v/v) for complete copper extraction but demonstrated robust performance characteristics across varying conditions. The addition of hexane to the diluent showed less effect on Kelex 100's extraction capability compared to CP-150, indicating greater versatility in formulation options. These characteristics make Kelex 100 particularly valuable for operations requiring flexibility in solvent formulation. [4]
Optimization of Kelex 100-based extraction processes involves several key strategies. The addition of appropriate modifiers such as iso-decanol (typically 6-12% v/v) enhances phase separation characteristics and can improve extraction kinetics. For gallium extraction systems, which follow similar chemical principles, reducing iso-decanol content from 12% to 6% at 12% Kelex 100 improved the initial extraction rate, though with increased sodium and aluminum co-extraction. Minor additions of petroleum sulfonate have been shown to significantly improve extraction kinetics in some systems, presenting another potential optimization avenue. These findings highlight the importance of systematic modifier evaluation for each specific application to balance kinetic improvements against potential selectivity reductions. [5]
Kelex 100 represents a versatile and effective extractant for copper recovery across a range of hydrometallurgical applications, particularly in acidic environments where other extractants may prove ineffective. The kinetic profiles observed in fundamental studies consistently demonstrate a combination of reaction-limited and diffusion-influenced behavior, providing opportunities for process optimization through interfacial area control and reagent formulation. The comprehensive data and methodologies presented in these application notes provide researchers with a solid foundation for implementing Kelex 100 in both fundamental studies and applied extraction processes. As hydrometallurgy continues to evolve toward processing more complex and lower-grade resources, understanding these fundamental kinetic principles becomes increasingly important for developing efficient and economically viable metal recovery processes.
Kelex 100 is a commercial alkylated oxine derivative, specifically 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline [1] [2]. It functions as a powerful chelating agent for solvent extraction, capable of forming extremely stable complexes with various metal ions [3]. Its key advantages include high lipophilicity, which allows for large preconcentration factors, and the ability to operate effectively in acidic conditions where other extractants may fail [4] [3].
The application of Kelex 100 varies significantly depending on the target metal and the aqueous feed composition. The table below summarizes the core conditions from the researched studies.
| Target Metal | Aqueous Feed Solution | Organic Phase Formulation | Key Extraction Conditions | Reported Performance |
|---|---|---|---|---|
| Multielement (Cd, Co, Cu, Mn, Ni, Pb, Zn) [4] | Natural Waters | Purified Kelex 100 in Toluene | Single batch extraction; back-extraction with small volume of nitric acid. | Effective simultaneous extraction; large preconcentration factors for Graphite-Furnace AAS. |
| Copper (Cu) [3] | Acidic leach liquors (pH 1-3) | 2.5-5% Kelex 100 in Kerosene or Aromatic Solvent | Extraction at low pH; stripping with 120-150 g/L H₂SO₄. | Selective Cu extraction; loaded organic contained 2.0-4.0 g/L Cu. |
| Gallium (Ga) [5] | Sodium Aluminate (Bayer liquor): 0.10–0.11 g/L Ga, 16–15 g/L Al₂O₃ | 10 vol% Kelex 100, 5 vol% Versatic 10, 8 vol% n-decanol, Kerosene | 2 minutes extraction; selective stripping in two stages. | >90% Ga extraction; purified strip liquor with 1.12 g/L Ga. |
| Copper (Cu) [6] | Aqueous Cu²⁺ solution | Kelex 100 in Heptane | Reaction studied at heptane-water interface; kinetics monitored via spectroscopy. | Process accounted for by a diffusion model with a reaction-limited interaction. |
The following diagrams outline the general extraction process and a specific protocol for multielement preconcentration based on the search results.
General Workflow for Metal Extraction with Kelex 100
This protocol is designed for concentrating trace metals for ultra-sensitive analysis.
Multielement Preconcentration Workflow
This industrial-focused protocol highlights the selectivity of Kelex 100 for copper.
The information available from the search is foundational but not exhaustive for a novel application. To develop a robust and optimized protocol for your specific needs, you may need to consult more recent literature or conduct method development focused on:
This compound, often known by its tradename Kelex-100, is recognized as a versatile organic compound, particularly used as a novel extractant for noble metals [1].
The table below summarizes its fundamental chemical and physical properties gathered from supplier catalogs and chemical databases [2] [3] [1].
| Property | Value / Description |
|---|---|
| CAS Number | 73545-11-6 [2] [3] [1] |
| Molecular Formula | C₂₀H₂₉NO [2] [3] [1] |
| Molecular Weight | 299.45 g/mol [2] [3] |
| IUPAC Name | 7-(4-ethyl-1-methyloctyl)quinolin-8-ol [2] |
| Appearance | Pale yellow to very dark red/brown viscous or oily liquid [2] [1] |
| Boiling Point | ~250 °C [2] [3] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) [2] [3] |
| pKa | 4.94 ± 0.50 (Predicted) [2] [3] |
| Log P | 6.974 (at 20°C) [3] |
| Storage | 2-8°C [2] [3] |
| Primary Application | Synthesis of organic materials, pharmaceutical intermediates, and as a noble metal extractant [2] [1] |
While a direct synthesis procedure for this compound is not found, established methodologies exist for constructing the quinolin-8-ol core structure. The following workflow generalizes a common multi-step approach, inspired by the synthesis of other quinoline derivatives documented in the literature [4] [5] [6].
The key stages in this generalized pathway are:
To adapt the general workflow for your target molecule, here are some key points to consider:
Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) represents a specialized chelating agent with significant applications in solvent extraction processes, particularly for copper ion separation and recovery from aqueous solutions. This technical compound (CAS 73545-11-6) has attracted considerable research interest due to its selective complexation properties with various metal ions, offering potential advantages in pharmaceutical intermediate purification and hydrometallurgical processes. The traditional batch synthesis methods for such complex organic compounds often face challenges in reproducibility control and thermal management, especially when scaling up from laboratory to production scale. These limitations have prompted investigation into continuous flow approaches that provide enhanced process control and safety profiles.
The transition from batch processing to continuous flow methodology represents a paradigm shift in chemical manufacturing, particularly for compounds requiring precise control of reaction parameters. Continuous flow reactors enable improved thermal management, better mixing control, and the ability to apply extreme reaction conditions safely—advantages that are difficult to achieve in conventional batch reactors [1]. For pharmaceutical and fine chemical industries, where reproducibility and product quality are paramount, continuous processing offers substantial benefits in terms of process intensification and waste reduction, aligning with several principles of green chemistry [1]. This document provides detailed application notes and experimental protocols for the synthesis of Kelex 100 utilizing continuous flow reactor technology, addressing both fundamental principles and practical implementation considerations for researchers and development professionals.
Kelex 100 possesses specific chemical characteristics that make it particularly suitable for metal ion extraction applications. Understanding these properties is essential for designing efficient synthesis protocols and downstream applications. The compound is classified as a substituted 8-hydroxyquinoline with a branched alkyl chain that enhances its solubility in organic diluents while maintaining strong complexation abilities toward various metal ions [2].
Table 1: Chemical and Physical Properties of Kelex 100
| Property | Specification | Notes |
|---|---|---|
| Chemical Name | 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline | IUPAC nomenclature [2] |
| CAS Number | 73545-11-6 | Unique identifier [2] |
| Molecular Formula | C₂₀H₂₉NO | Elemental composition [2] |
| Molecular Weight | 299.45 g/mol | Calculated from formula [2] |
| Physical State | Viscous liquid | Pale yellow to very dark red/brown [2] |
| Boiling Point | 250°C | At atmospheric pressure [2] |
| Density | 1.005±0.06 g/cm³ | Predicted value [2] |
| pKa | 4.94±0.50 | Predicted value [2] |
| Log P | 6.974 at 20°C | Partition coefficient [2] |
| Vapor Pressure | 0.002Pa at 20°C | Volatility indicator [2] |
The molecular structure of Kelex 100 features an 8-hydroxyquinoline backbone which provides the chelating functionality, combined with a hydrophobic side chain (7-(4-ethyl-1-methyloctyl)) that confers organic phase solubility and modifies the steric environment around the complexation site. This combination enables efficient metal ion extraction from aqueous to organic phases, with particular effectiveness for copper ions [3]. The compound's high Log P value indicates strong hydrophobicity, which is advantageous for solvent extraction processes but also necessitates careful consideration of solvent selection during synthesis to ensure homogeneous reaction conditions.
The acid-base properties of Kelex 100, characterized by its pKa of approximately 4.94, play a crucial role in its metal complexation behavior, particularly in pH-dependent extraction processes [2]. This property is especially relevant to its application in copper extraction, where the protonation state of the ligand determines its complexation capability. From a synthesis perspective, this acidity also influences the reaction conditions required for the formation of the hydroxyquinoline structure and necessitates appropriate handling and purification protocols to obtain the product in its active form.
The extraction mechanism of copper ions by Kelex 100 has been extensively studied to understand the kinetic behavior and complexation stoichiometry that inform process optimization. Research has demonstrated that Kelex 100 operates through a chelating exchange mechanism where copper ions from aqueous solutions coordinate with the hydroxyquinoline moiety, displacing protons in a pH-dependent process. The kinetics of this extraction have been investigated using specialized equipment to monitor the interfacial phenomena and mass transfer limitations that govern the overall extraction rate [3].
Fundamental studies conducted at the heptane-water interface have revealed that the copper extraction rate is influenced by several factors including interface area, agitation intensity, pH conditions, and ligand concentration. These investigations employed sophisticated monitoring techniques such as attenuated total internal reflectance spectroscopy to track the formation of the copper-Kelex complex in situ without the need for sampling and offline analysis [3]. This approach allowed researchers to obtain real-time kinetic data and develop models that describe the extraction process more accurately than traditional methods where interfacial concentrations must be inferred from bulk phase measurements.
The experimental methodology for these kinetic studies typically involves creating a well-defined interface between the organic phase (containing Kelex 100 in heptane) and the aqueous phase (containing copper ions), with precise control over the interfacial area and hydrodynamics. The use of static transfer cells has been particularly valuable for separating kinetic effects from diffusional limitations, which often complicate interpretation of results in vigorously mixed systems [3]. Understanding these fundamental aspects of how Kelex 100 interacts with copper ions provides valuable insights for designing synthesis protocols that ensure the product possesses the necessary chemical purity and structural integrity for effective performance in extraction applications.
The continuous flow system for Kelex 100 synthesis requires specific components arranged to ensure efficient mixing, precise temperature control, and safe handling of reagents and intermediates. Based on analogous continuous flow processes for specialized chemical synthesis, the system should include multiple feed streams, microflow reactor modules, dynamic mixing elements, and temperature-controlled zones with precise regulation capabilities [4]. The equipment configuration typically consists of constant flow pumps with chemical-resistant pump heads (PTFE or 316L stainless steel), premixing zones, residence time units, and product collection systems with appropriate safety controls.
A well-designed continuous flow system for complex organic synthesis should include the following key components:
The equipment arrangement follows a logical sequence where reagents are introduced through separate feed streams, combined in controlled stages, and directed through temperature-regulated reaction zones before final collection. This modular approach allows for precise control over each stage of the reaction process and enables optimization of individual unit operations independently [4].
The following diagram illustrates the recommended continuous flow reactor configuration for Kelex 100 synthesis:
Diagram 1: Continuous flow reactor configuration for Kelex 100 synthesis
This reactor configuration illustrates a multi-step continuous process where reagents are introduced through precisely controlled feed streams and directed through temperature-regulated reaction zones. The design incorporates a premixing zone at -5°C where initial reagent combination occurs, followed by a diazotization reactor maintained at the same temperature for intermediate formation. The reaction stream then proceeds to a thermal decomposition zone at 60°C where the final product formation occurs, with additional solvent streams introduced to manage concentration and processing characteristics [4]. The entire system operates under back-pressure regulation to maintain liquid state and prevent gas formation that could disrupt flow stability and reaction efficiency.
The flow distribution and residence time allocation for each zone are critical parameters that must be carefully controlled to ensure complete reaction while minimizing decomposition or side reactions. The configuration shown allows for independent temperature control of each zone, enabling optimization of the specific reaction requirements at each stage. This approach significantly enhances reaction selectivity compared to batch processes where compromise conditions must often be accepted for all stages of the reaction sequence. The modular design also facilitates troubleshooting and process optimization by allowing individual sections to be modified or replaced without complete system redesign [4].
Proper reagent preparation is fundamental to successful continuous flow synthesis of Kelex 100. The following procedures outline the specific requirements for feed preparation:
Feed A (BF₃·Et₂O solution): Obtain commercial BF₃·Et₂O with a concentration of approximately 8.1 mmol/mL. Accurately weigh 2.5 kg of this reagent into a properly labeled glass container. Critical note: Boron trifluoride etherate is moisture-sensitive and should be handled under inert atmosphere if possible. The container should be clearly marked as "Feed A" and stored in a cool, dry place until use [4].
Feed B (Substrate solution): Add 12.7 L of anhydrous tetrahydrofuran (THF) to a clean 50 L vessel equipped with a mechanical stirrer. Initiate stirring at 150 rpm and carefully add 0.5 kg of the appropriate amine substrate (precursor to the hydroxyquinoline structure). Continue stirring until complete dissolution is visually confirmed. Important: Verify that the water content of THF is below 0.5% w/w using Karl Fischer titration, as higher water content can lead to increased formation of hydrolyzed by-products [4].
Feed C (tert-butyl nitrite solution): Transfer 10.7 L of THF to another clean 50 L vessel with mechanical stirring. With moderate agitation, add 0.53 kg of tert-butyl nitrite and stir for 10 minutes to ensure homogeneous mixing. Transfer the resulting solution to a properly labeled container designated as "Feed C". As with Feed B, confirm low water content in the THF to minimize side reactions [4].
Feed D (Heptane diluent): Obtain 25 L of heptane with verified water content below 0.5% by Karl Fischer analysis. This stream serves dual purposes: diluting intermediate streams to manage concentration and facilitating subsequent phase separation during workup. Label this container as "Feed D" [4].
Feed E (THF wash solution): Prepare 2 L of THF in a separate container labeled "Feed E" for system priming and flushing operations. This solution is used during equipment setup and shutdown sequences [4].
Proper equipment assembly is critical for safe and efficient operation of the continuous flow system. The following steps should be meticulously followed:
Reactor Assembly: Arrange two microflow reactor modules (each with 9 mL internal volume) and one dynamic mixing tube reactor (500 mL internal volume) according to the flow configuration shown in Diagram 1. Connect constant flow pumps to the respective feed containers—ensuring a PTFE pump head for corrosive streams and 316L stainless steel pump heads for other streams [4].
Flow Rate Calibration: Program the pumps with the following initial flow rates: Pump A (BF₃·Et₂O) at 23.8 mL/min, Pump B (Substrate solution) at 3.4 mL/min, Pump C (tert-butyl nitrite) at 22.8 mL/min, and Pump D (Heptane) at 50 mL/min. These rates may require optimization based on specific reactor configurations and desired production capacity [4].
Temperature Zone Configuration: Set the jacket outlet temperature for the premixing and diazotization zones to -5°C, and the thermal decomposition zone to 60°C. Allow sufficient time for temperatures to stabilize before introducing reaction mixtures [4].
System Leak Testing: Before introducing reagents, perform a comprehensive safety check:
Reaction execution requires careful sequencing and continuous monitoring to ensure consistent product quality:
System Priming: Position the dosing pipelines for Pumps A, B, C, and D into their respective feed containers (A, B, C, and D). Direct the discharge pipeline to a waste collection vessel. Start Pumps A and B simultaneously, followed by Pump C after 30 seconds, and finally Pump D after 8 minutes of operation. This staggered startup sequence ensures proper mixing ratios from the beginning [4].
Production Phase: After 10 minutes of stable operation (when the system reaches steady state), transfer the discharge pipeline to the product collection vessel. Continuously monitor and record temperatures for each zone and pressure readings for each pump throughout the production run. Maintain consistent operation until Feed B is completely processed [4].
System Shutdown: As Feed B approaches depletion, transfer dosing pipeline B to Feed E (THF wash) to begin system rinsing. Continue operation for 10 minutes after Feed B exhaustion to ensure complete transfer of product from the reactor system. Then, transfer all remaining dosing pipelines to Feed E and operate for an additional 10 minutes to thoroughly rinse the entire flow path. Finally, stop all pumps in reverse sequence (D, C, B, A) and depressurize the system [4].
Product Isolation: Transfer the collected reaction mixture to a separation funnel and wash with water to remove inorganic salts. Separate the organic phase and concentrate under reduced pressure to remove volatile solvents. Further purification may be performed using techniques such as column chromatography or distillation, depending on the specific purity requirements. The final product (Kelex 100) typically appears as a viscous liquid ranging in color from pale yellow to dark red-brown [2].
The continuous flow synthesis of Kelex 100 provides distinct advantages over batch processing in terms of reaction efficiency and process safety. The following table summarizes key parameters and performance metrics for the continuous flow approach:
Table 2: Continuous Flow Reactor Parameters and Performance Metrics
| Parameter | Specification | Conditions/Notes |
|---|---|---|
| Diazotization Temperature | -5°C | Jacket outlet temperature [4] |
| Diazotization Residence Time | 10 minutes | In microflow reactor [4] |
| Thermal Decomposition Temperature | 60°C | Jacket outlet temperature [4] |
| Decomposition Residence Time | 5.4 seconds | In dynamic mixing reactor [4] |
| BF₃·Et₂O Flow Rate | 23.8 mL/min | Pump A [4] |
| Substrate Solution Flow Rate | 3.4 mL/min | Pump B [4] |
| t-BuONO Solution Flow Rate | 22.8 mL/min | Pump C [4] |
| Heptane Flow Rate | 50 mL/min | Pump D [4] |
| System Back-Pressure | 3 bar | During operation [4] |
| Production Scale Demonstrated | Kilogram scale | Successfully implemented [4] |
The continuous flow methodology enables significant process intensification compared to conventional batch synthesis. The dramatically reduced residence time in the thermal decomposition step (5.4 seconds versus typically hours in batch processing) highlights one of the key advantages of continuous flow technology for reactions involving unstable intermediates [4]. This time reduction not only improves productivity but also minimizes decomposition pathways that often plague traditional batch processes for complex organic molecules like Kelex 100.
The implementation of continuous flow reactor technology for Kelex 100 synthesis offers several performance benefits but also presents certain technical challenges that must be addressed:
Enhanced Safety Profile: The continuous flow approach eliminates the need to isolate and handle potentially explosive diazonium salt intermediates, a significant safety concern in batch processes. By maintaining these intermediates in solution and immediately consuming them in subsequent reaction steps, the hazardous potential is substantially reduced [4].
Improved Temperature Control: The high surface-to-volume ratio in microreactors enables extremely efficient heat transfer, allowing precise temperature control for both the exothermic diazotization step and the thermal decomposition reaction. This control minimizes side reactions and improves product quality [1].
Reduced Reaction Times: The continuous flow process compresses the overall reaction time by enabling optimized conditions for each step independently and eliminating hold times between process steps. This time efficiency translates to higher productivity and reduced equipment footprint [4].
Processing Challenges: The technical limitations include potential for reactor clogging with concentrated solutions or precipitated solids, necessity for precise flow control to maintain reaction stoichiometry, and potential issues with product workup and isolation that may require additional equipment [4].
Scalability Considerations: While continuous flow systems offer inherently linear scalability through numbering-up (adding parallel units), this approach requires careful design to ensure identical performance across all units. Alternatively, scaling up by increasing channel dimensions can alter mixing and heat transfer characteristics [5].
The quality attributes of Kelex 100 produced via continuous flow synthesis generally show improved consistency compared to batch production, with reduced lot-to-lot variability in composition and performance characteristics. This consistency is particularly valuable for applications requiring precise extraction behavior, such as in pharmaceutical intermediate purification or analytical method development [2].
The continuous flow synthesis of Kelex 100 represents a significant advancement over traditional batch processing methods, offering enhanced safety, improved product quality, and reduced environmental impact. The protocol detailed in this document provides researchers and development professionals with a robust framework for implementing this technology, from fundamental kinetic principles to practical operational guidelines. The structured approach to reactor design, reagent preparation, and process optimization enables efficient production of this valuable extraction agent while addressing the key challenges associated with traditional synthesis methods.
The experimental data and performance metrics presented demonstrate the tangible benefits of continuous processing for specialized chemical production. The dramatic reduction in reaction times, particularly for the thermal decomposition step, highlights the process intensification possible with flow technology. Furthermore, the ability to operate safely with unstable intermediates represents a fundamental shift in how such compounds can be manufactured at scale. As the chemical industry continues to embrace continuous processing for an expanding range of applications, the methodologies and principles outlined for Kelex 100 synthesis provide a valuable template for similar chemical transformations.
A Kinetic Study of Copper Ion Extraction by Kelex 100 at a Heptane-Water Interface (Journal of Colloid and Interface Science, 1996) [3]
Continuous Flow Reactors: A Green Chemistry Perspective (Green Chemistry, 2012) [1]
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor (Journal of Visualized Experiments, 2023) [4]
Kelex 100 Chemical Properties and Specifications (ChemicalBook) [2]
Continuous Flow Reactor Technology: Applications and Developments (ScienceDirect Topics) [5]
Graphviz Attributes Documentation (Graphviz Documentation) [6]
Kelex 100 (CAS 73545-11-6) is a specialized chelating extractant with the chemical name 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline. This compound belongs to the hydroxyquinoline derivative family and has demonstrated exceptional capabilities in extracting copper ions from acidic aqueous solutions. Its molecular formula is C₂₀H₂₉NO with a molecular weight of 299.45-299.56 g/mol [1] [2]. Kelex 100 appears as a pale yellow to dark red/brown viscous oily liquid with a density of approximately 1.005 g/cm³ and a high boiling point around 250-430°C [1] [2]. The compound features distinctive logP values ranging from 6.04 to 6.97, indicating high hydrophobicity that makes it particularly suitable for organic phase applications in solvent extraction systems [1] [2].
The primary application of Kelex 100 in metallurgical processes involves selective copper extraction from leach liquors with acidities in the pH range of 1-3. Unlike many extractants that require neutral or basic conditions, Kelex 100 maintains its extraction efficiency in moderately acidic environments due to the exceptional stability of the copper complex it forms [3]. This characteristic makes it valuable for processing acidic mine waters and leachates where other extractants would be ineffective. Additionally, Kelex 100 has demonstrated capability in separating other metals including Ga(III), Co(II), Cd(II), and Pb(II) from aqueous solutions through solvent extraction and liquid membrane techniques [1]. The extraction process is characterized by reversible equilibrium,
allowing for efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid (120-150 g/L) to generate high-purity copper sulfate solutions suitable for direct electrowinning [3].
Table 1: Fundamental Properties of Kelex 100
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | [1] [2] |
| CAS Number | 73545-11-6 | [1] [2] |
| Molecular Formula | C₂₀H₂₉NO | [1] [2] |
| Molecular Weight | 299.45-299.56 g/mol | [1] [2] |
| Physical Form | Pale yellow to dark red/brown viscous oily liquid | [1] [2] |
| Density | 1.005 g/cm³ | [1] [2] |
| Boiling Point | 250-430°C | [1] [2] |
| logP | 6.04-6.97 | [1] [2] |
| pKa | 4.94 (predicted) | [2] |
| Flash Point | 213.8°C | [1] |
The extraction of copper ions by Kelex 100 follows a stoichiometric chelation mechanism where two molecules of Kelex 100 (represented as RH) coordinate with a single Cu²⁺ ion, displacing hydrogen ions in the process. The general equilibrium expression for this reaction is:
Cu²⁺ (aq) + 2RH (org) ⇌ R₂Cu (org) + 2H⁺ (aq)
The unusual stability of the [R₂Cu]ₒᵣ₈ complex drives this equilibrium toward the right, enabling the reagent to function effectively at low pH values where proton competition would typically hinder extraction [3]. The forward reaction represents the extraction process, where copper ions transition from the aqueous to the organic phase, while the reverse reaction represents the stripping process, regenerating the extractant and concentrating copper in the aqueous strip solution.
Kinetic studies of Cu²⁺ extraction by Kelex 100 have been conducted using a static transfer cell with monitoring via attenuated total internal reflectance spectroscopy. This methodology allows in situ measurement of the Cu²⁺-Kelex 100 complex concentration in the organic phase as the reaction proceeds. Research indicates that the temporal characteristics of Cu²⁺ extraction from water into heptane can be modeled using a one-dimensional diffusion framework coupled with a reaction-limited interaction between Cu²⁺ and Kelex 100 [4] [5].
The kinetics at the heptane-water interface have been further elucidated through stopped-flow experiments employing neutral micelle systems (C₁₂E₈). These studies provided rate constants for the reaction between Kelex 100 and Cu²⁺ at model interfaces, which were successfully applied to model the reaction at the actual heptane-water interface [4]. This approach addresses the significant challenge in interfacial kinetics of separating kinetic and diffusional effects, which complicates analysis in conventional systems like Lewis cells (where diffusion plays major role) or rapidly stirred apparatuses like AKUFVE (where interfacial area is large but poorly defined) [5].
Table 2: Kinetic and Operational Parameters for Copper Extraction with Kelex 100
| Parameter | Characteristics/Value | Reference |
|---|---|---|
| Extraction pH range | 1.0-3.0 | [3] |
| Complex stoichiometry | 2:1 (Kelex:Cu²⁺) | [3] |
| Extraction kinetics model | One-dimensional diffusion with reaction-limited interaction | [4] [5] |
| Rate constant determination | Stopped-flow with C₁₂E₈ micelle system | [4] |
| Maximum loading (5% solution) | 4.0 g/L Cu | [3] |
| Maximum loading (2.5% solution) | 2.0 g/L Cu | [3] |
| Stripping acid concentration | 120-150 g/L H₂SO₄ | [3] |
| Primary monitoring technique | Attenuated total internal reflectance spectroscopy | [4] [5] |
The efficiency of copper extraction using Kelex 100 can be quantified using several key parameters:
Extraction Percentage: ( E = \frac{C_{o}V_{o}}{C_{a,i}V_{a}} \times 100% ) Where ( C_{o} ) is copper concentration in organic phase after extraction, ( V_{o} ) is organic phase volume, ( C_{a,i} ) is initial copper concentration in aqueous phase, and ( V_{a} ) is aqueous phase volume.
Distribution Coefficient: ( D = \frac{C_{o}}{C_{a}} ) Where ( C_{a} ) is copper concentration in aqueous phase after extraction.
Separation Factor: ( \beta_{Cu/M} = \frac{D_{Cu}}{D_{M}} ) Where ( D_{Cu} ) and ( D_{M} ) are distribution coefficients for copper and impurity metal M, respectively.
Based on the kinetic and operational parameters derived from research studies, the following optimization strategies are recommended:
Table 3: Selectivity Considerations and Optimization Parameters
| Factor | Impact on Selectivity | Optimization Approach |
|---|---|---|
| pH | Primary control parameter for Cu/M separation | Maintain pH 1.5-2.5 for maximum Cu selectivity |
| Kelex 100 concentration | Higher concentration improves Cu recovery but may reduce selectivity | Use stoichiometric excess of 10-20% over extractable copper |
| Ionic composition | Fe³⁺, Al³⁺ may co-extract at higher pH | Implement pre-treatment or pH staging |
| Stripping conditions | Concentrated H₂SO₄ (150 g/L) provides selective back-extraction | Optimize acid concentration to prevent reagent degradation |
| Temperature | Moderate effect on selectivity | Operate at 20-25°C for consistent performance |
Kelex 100 represents an effective chelating extractant for copper ions from acidic aqueous solutions, with particular utility in hydrometallurgical applications. The extraction process follows predictable kinetics describable by a one-dimensional diffusion model with reaction-limited interfacial interactions [4] [5]. The exceptional stability of the copper-Kelex 100 complex enables operation in pH conditions (1.0-3.0) where many commercial extractants show limited effectiveness [3].
For implementation in research or industrial settings, the following recommendations are provided:
The reversible nature of the extraction equilibrium, combined with the high stability constant of the copper complex, makes Kelex 100 particularly suitable for processes requiring selective copper removal from complex acidic solutions and subsequent concentration through stripping operations. With proper attention to the experimental protocols and optimization strategies outlined in this document, researchers can reliably implement Kelex 100-based extraction systems for both fundamental studies and applied separation processes.
The global market for chelating agents is experiencing significant growth, driven by environmental regulations and technological advancements. The table below summarizes the quantitative data and key applications across various sectors.
| Market Aspect | Details |
|---|---|
| Global Market Value (2025) | USD 7.33 Billion to USD 8.5 Billion (estimates vary by report) [1] [2] |
| Projected Market Value (2033/2035) | USD 17.2 Billion by 2033 [1] / USD 15.1 Billion by 2035 [2] |
| Projected CAGR | 15.28% (2026-2033) [1] / 5.8% (2025-2035) [2] |
| Leading Application Segments | • Pulp & Paper: Chelating agents are crucial in peroxide-based bleaching processes to prevent metal-induced discoloration [2]. • Water Treatment: Used to remove scaling ions and sequester heavy metals in industrial and municipal water systems [2]. • Healthcare: Includes pharmaceutical drug formulations and the treatment of heavy metal poisoning [1] [2]. • Agriculture: Chelated micronutrients in fertilizers enhance plant nutrient uptake and crop yields [2]. • Industrial & Institutional Cleaning: Key components in detergents and cleaners [3] [2]. |
A major trend is the shift toward green chelating agents, which are biodegradable and derived from renewable resources. This segment is expected to grow at a CAGR of 7.1% through 2035 [2]. Recent industry developments include BASF's launch of Trilon G, a partially bio-based GLDA, and Nouryon achieving certification to produce chelates from 100% renewable carbon [2].
Heavy metals like arsenic, lead, mercury, and cadmium exert their toxicity primarily by inducing oxidative stress [4] [5]. They generate reactive oxygen species (ROS), which damage cellular components such as lipids, proteins, and DNA. Furthermore, these metals have a high affinity for thiol (-SH) groups in enzyme active sites, disrupting critical physiological functions [4].
Chelating agents are molecules with multiple donor atoms (like O, N, S) that form stable, ring-like complexes (chelates) with toxic metal ions. This process grips the metal, shields biological targets, and allows the resulting complex to be excreted from the body [5]. The following diagram illustrates this mechanism and a common research model for studying it.
Diagram 1: Mechanism of heavy metal toxicity and chelation therapy intervention. [4] [5]
This protocol outlines a standard method for evaluating a chelating agent's effectiveness in an animal model.
Chelation therapy is a medically recognized treatment for confirmed heavy metal poisoning and must be administered under professional supervision [6].
The workflow below details the clinical decision and treatment process.
Diagram 2: Clinical workflow for diagnosis and treatment of heavy metal poisoning. [6] [5]
Chelating agents are vital in industrial water treatment to prevent scaling and remove heavy metals from effluent.
Research is expanding the potential of chelating agents into new, high-tech domains:
Kelex 100 is a specialized chelating extractant, specifically 7-(4-ethyl-1-methyloctyl) 8-hydroxyquinoline, designed to selectively extract copper ions (Cu²⁺) from acidic aqueous leach liquors (typically in the pH range of 1 to 3) into an organic phase [1].
The extraction and stripping processes are governed by the following equilibrium reaction, which forms an extremely stable copper complex [1]: 2 RH₍ₒᵣg₎ + Cu²⁺₍ₐq₎ ⇌ R₂Cu₍ₒᵣg₎ + 2 H⁺₍ₐq₎
The exceptional stability of the [R₂Cu] complex in the organic phase drives the equilibrium to the right during extraction, even at low pH. This same equilibrium is reversed in the stripping stage by contacting the loaded organic phase with a high-concentration sulfuric acid solution (120-150 g/L), producing a pure, concentrated copper sulfate solution suitable for electrolysis [1].
This protocol details a method for the in-situ kinetic study of Cu²⁺ extraction by Kelex 100 at a liquid-liquid interface, based on a study using a static transfer cell [2] [3].
Step 1: Solution Preparation
Step 2: Establishing the Interface
Step 3: In-Situ Spectral Monitoring
Step 4: Data Fitting and Kinetic Analysis
The tables below summarize key quantitative data and comparative performance for the Kelex 100 reagent.
Table 1: Operational Parameters and Performance of Kelex 100
| Parameter | Specification / Value | Notes / Context |
|---|---|---|
| Effective pH Range | 1.0 - 3.0 | Suitable for acidic leach liquors [1]. |
| Typical Concentration | 2.5% - 7.5% (v/v) | Higher concentrations may be needed for complete extraction [4]. |
| Max Loading Capacity | ~0.4 g Cu per L per % reagent | e.g., 4.0 g/L Cu for a 5% solution; 2.0 g/L Cu for a 2.5% solution [1]. |
| Stripping Acid | Sulfuric Acid (H₂SO₄) | 120-150 g/L concentration [1]. |
| Kinetic Profile | Fast | Reported to have fast extraction kinetics [4]. |
Table 2: Comparison of Copper Extractants This table compares Kelex 100 with other common extractants based on a study using ammoniacal carbonate leaching solution [4].
| Extractant | Typical Required Concentration | Effect of Hexane Diluent | Stripping Efficiency |
|---|---|---|---|
| Kelex 100 | 7.5% (v/v) for complete extraction | Less affected | Desirable with H₂SO₄ |
| LIX984N | 1% (v/v) sufficient for complete extraction | Less affected | Desirable with H₂SO₄ |
| CP-150 | 7.5% (v/v) for complete extraction | Capability decreased | Desirable with H₂SO₄ |
The following diagram illustrates the logical workflow of the kinetic monitoring experiment described in the protocol.
The diagram below outlines the general process for determining extraction equilibrium, which complements the kinetic studies.
Kelex 100 is a powerful reagent for the selective extraction of copper from acidic solutions, forming a highly stable complex. The application of in-situ spectroscopic techniques, such as ATR spectroscopy, provides a robust method for studying the kinetics of complex formation at the liquid-liquid interface. The provided protocols and data serve as a guide for researchers to implement and optimize copper recovery processes using this reagent.
Kelex 100 is a specialized chemical reagent with a strong reputation in industrial metal recovery processes. The table below summarizes its core characteristics and primary industrial uses.
| Property / Aspect | Description |
|---|---|
| Chemical Name | 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol [1] |
| CAS Number | 73545-11-6 [1] |
| Molecular Formula | C₂₀H₂₉NO [1] |
| Physical Form | Viscous, very dark red/brown liquid [1] |
| Primary Industrial Use | Solvent extraction (recovery) of metals from leach solutions and process streams [2] [3] [4] |
Key Application Areas:
Table 1: Gallium Extraction from Sodium Aluminate Solutions [5]
| Parameter | Specification / Value |
|---|---|
| Target Feed | Brazilian Bayer liquor (NaAluminate solution) |
| Typical Ga Concentration | 0.10 – 0.11 g/L |
| Solvent Composition | 10 vol% Kelex 100, 5 vol% Versatic 10, 8 vol% n-decanol, balance kerosene |
| Extraction Efficiency | >90% within 2 minutes |
| Stripping | Selective stripping performed to remove contaminants (Al, Na) and then recover gallium |
Table 2: Copper Extraction Characteristics [3]
| Parameter | Specification / Value |
|---|---|
| Working pH Range | 1 - 3 |
| Maximum Load (5% solution) | 4.0 g/L Cu |
| Maximum Load (2.5% solution) | 2.0 g/L Cu |
| Stripping Agent | 120 - 150 g/L Sulfuric Acid |
The following detailed methodology is adapted from research on gallium recovery [5].
Objective: To extract and recover gallium from a weak sodium aluminate solution using Kelex 100 as the extractant.
Materials:
Procedure:
The following diagram illustrates the logical flow and key stages of a typical industrial solvent extraction process using Kelex 100.
Successful implementation of a Kelex 100-based process requires attention to several factors:
It is crucial to note that the established industrial and scientific literature documents Kelex 100's use almost exclusively in hydrometallurgy and mineral processing. No sources were found linking its application to pharmaceutical drug development, active pharmaceutical ingredient (API) purification, or any process falling under Current Good Manufacturing Practice (CGMP) regulations [6] [7] [8].
Researchers interested in its metal-chelating properties for a novel biological or pharmaceutical application should consider:
The table below summarizes the fundamental characteristics of Kelex 100, which are relevant to understanding its handling challenges.
| Property | Specification |
|---|---|
| Chemical Name | 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol [1] |
| CAS Number | 73545-11-6 [1] [2] |
| Appearance | Very dark red/brown viscous liquid [1] [2] |
| Molecular Formula | C₂₀H₂₉NO [1] [2] |
| Molecular Weight | 299.45 g/mol [1] [2] |
| Boiling Point | 250 °C [1] [2] |
| Density | 1.005 ± 0.06 g/cm³ (Predicted) [1] [2] |
| Storage Condition | 2-8 °C [1] [2] |
Although a specific protocol for Kelex 100 is not available, the general principle for handling viscous liquids in precise experimental procedures involves gentle warming and dilution. The following diagram illustrates a potential workflow:
To find more detailed technical notes or troubleshooting guides, you could try the following:
The table below summarizes the key identified properties of the compound [1].
| Property | Value / Description |
|---|---|
| CAS Number | 73545-11-6 |
| Molecular Formula | C₂₀H₂₉NO |
| Molecular Weight | 299.46 g/mol |
| Appearance | Pale yellow oily liquid |
| Reported Purity | 85% min (Enterprise standard) |
| Reported Melting Point | 178-181 °C |
| Key Application | Synthesis of organic materials or pharmaceutical intermediates; a novel noble metal extractant. |
> The compound is described as a pale yellow oily liquid [1]. This physical state is a critical factor as traditional recrystallization from a solvent is typically applicable to solid compounds. Purification may require techniques like distillation or chromatographic methods.
Since a direct solvent recommendation is unavailable, the following general methodology for recrystallization can be used to experimentally determine a suitable solvent system for this compound, assuming it can be solidified.
The first step is to perform solubility tests using the following decision workflow to identify a promising solvent or solvent pair.
Based on the workflow, here are the practical procedures.
Q: No crystals formed after my solution cooled. What should I do?
Q: I added too much solvent for dissolution. How can I fix this?
Q: The crystals I obtained are very small. What causes this?
Q: The reported physical state is an oily liquid. How does this affect purification?
To ensure safe handling and proper storage, please first familiarize yourself with the fundamental properties of Kelex-100.
The table below summarizes critical physical and chemical data:
| Property | Value / Description | Significance for Handling & Storage |
|---|---|---|
| Physical Form | Viscous, very dark red/brown liquid [1] | Indicates potential for spills to spread slowly; dark color may complicate visual inspection. |
| Boiling Point | 250°C [1] | High boiling point suggests low volatility at room temperature. |
| Density | ~1.005 g/cm³ (Predicted) [1] | Slightly denser than water. |
| pKa | 4.94 (Predicted) [1] | Weakly acidic; consider reactivity with bases. |
| Log P | 6.974 (at 20°C) [1] | High lipophilicity; requires special attention to decontamination and disposal. |
| Vapor Pressure | 0.002 Pa at 20°C [1] | Very low vapor pressure, indicating low evaporation rate. |
| GHS Hazard Codes | H319, H335, H315, H302+H312+H332 [1] | Causes serious eye irritation, respiratory irritation, skin irritation, and harmful if swallowed or in contact with skin. |
The following diagram outlines the key decision points and procedures for safely working with Kelex-100.
Workflow Steps Explained:
Q1: What should I do if I notice an unlabeled or poorly labeled bottle of a dark, viscous liquid that I suspect is Kelex-100?
Q2: What is the immediate first-aid response for a splash of Kelex-100 to the eyes or skin?
Q3: How should I clean up a spill of Kelex-100?
Q4: What are the specific storage temperature requirements for Kelex-100, and why?
Q5: I need to set up a stability study for a formulation containing Kelex-100. What are the standard testing time points?
Kelex 100 is a specialized chelating extractant with the chemical name 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline [1]. It is designed to selectively extract metal ions like copper and gallium from acidic leach liquors [2] [3].
The table below summarizes its key physical and chemical properties.
| Property | Specification |
|---|---|
| CAS Number | 73545-11-6 [1] |
| Molecular Formula | C₂₀H₂₉NO [1] |
| Molecular Weight | 299.456 g/mol [1] |
| Appearance | Pale yellow to brown viscous oily liquid [1] |
| Density | ~1.005 g/cm³ [1] |
| Boiling Point | ~429.9 °C [1] |
| Flash Point | ~213.8 °C [1] |
| Primary Applications | Solvent extraction of copper (from low-pH solutions) and gallium (from sodium aluminate solutions) [2] [3] |
FAQ 1: What is the typical working concentration of Kelex 100 in a solvent extraction process? Kelex 100 is typically dissolved in a kerosene or aromatic diluent. Common working concentrations are in the range of 2.5% to 5% by volume [2]. A 5% solution can achieve a maximum copper loading capacity of approximately 4.0 grams per liter (gpl).
FAQ 2: What factors affect the selectivity of Kelex 100 for copper over other metal ions? Selectivity is not inherent to the reagent alone but is governed by the system conditions. The most critical factors are [2]:
FAQ 3: What is a known kinetic limitation of Kelex 100, and how can it be mitigated? A known challenge is that the kinetics of extraction can be very slow, particularly for gallium from sodium aluminate solutions [3]. The kinetics are a function of sodium and aluminum concentrations, where aluminum has a negative effect. The use of modifiers (e.g., ketones, which perform better than alcohols) in the organic phase can help improve extraction kinetics [3].
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low Metal Extraction Efficiency | • Incorrect pH range • Insufficient Kelex 100 concentration • Overly fast mixing, poor phase separation | • Adjust aqueous phase to optimal pH (1-3 for Cu) [2] • Increase reagent concentration, not to exceed 5% [2] • Optimize mixing speed and time; allow longer for phase disengagement | | Poor Stripping Efficiency | • Stripping acid concentration too low • Organic phase overloaded (exceeded capacity) • Stable complex formation | • Increase sulfuric acid concentration to 120-150 g/L for copper [2] • Ensure organic loading is below max capacity (e.g., 4.0 gpl Cu for 5% solution) [2] | | Slow Extraction Kinetics | • Inherently slow reaction at interface • Lack of kinetic modifiers • High concentration of interfering ions (e.g., Al³⁺) | • Use a dynamic mixing apparatus (e.g., Lewis cell) to improve interface renewal [4] • Introduce a modifier (e.g., a ketone) to the organic phase [3] • Pre-treat aqueous feed to remove interfering ions | | Organic Phase Degradation or Loss | • High-temperature operation • Oxidative degradation • Excessive entrainment in raffinate | • Monitor and control process temperature; note high flash point of ~214°C [1] • Use an aromatic diluent with high flash point (e.g., 150°F) and stability [2] • Improve settler design or use coalescers to minimize entrainment |
This workflow outlines the core steps for a standard laboratory-scale solvent extraction process using Kelex 100.
Moving from laboratory to industrial scale presents several challenges. While specific data on scaling Kelex 100 is limited in the search results, the following areas are universally critical and should be the focus of your R&D efforts.
The information from the search results provides a strong technical foundation but lacks direct data on industrial-scale production challenges for Kelex 100.
To build a comprehensive knowledge base, I suggest you:
Here are some common challenges and solutions compiled from industrial and laboratory practices:
| Issue | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low Product Purity | Incomplete removal of alcohols, water, or organic impurities from synthesis [1]. | Add concentrated sulfuric acid (1:1 vol), heat mixture, separate halide via decantation or distillation [1]. |
| Low Yield in Preparation | Competing side reactions (elimination), improper reaction conditions, volatile product loss [2]. | For tert-butyl chloride from alcohol, ensure strong acid (HCl), low temperature, immediate separation to minimize alkene formation [2]. |
| Analyte Degradation in GC Analysis | Instability of alkyl iodides/bromides under standard GC inlet temperatures or in sample matrix [3]. | Derivatize to more stable alkyl chlorides using hydrogen chloride (HCl); analyze via headspace GC-FID [3]. |
| Poor Recovery in Residue Analysis | Side reactions (e.g., amine alkylation) or matrix interference from other halide ions (Br⁻, I⁻) [3]. | Use HCl to convert alkyl iodides/bromides to chlorides; this outcompetes unwanted alkylation and halide exchange [3]. |
This method is adapted from patent literature for purifying bulk alkyl halides like isopropyl chloride from common impurities (alcohols, water, organic compounds) [1].
This modern method is for quantifying trace levels of volatile alkyl iodides/bromides in complex matrices (e.g., drug substances) by converting them to alkyl chlorides for headspace GC analysis [3].
The following diagram outlines the decision-making process for selecting the appropriate purification or analysis strategy based on your sample characteristics and goals.
Alkyl halides primarily undergo nucleophilic substitution and elimination reactions [4]. The polar carbon-halogen bond makes the carbon electrophilic, susceptible to attack by nucleophiles (e.g., in the Finkelstein reaction) [5]. With strong bases, they can undergo dehydrohalogenation to form alkenes [4].
While alkyl iodides/bromides are more reactive, alkyl chlorides are more stable and volatile under standard GC conditions [3]. Purposeful conversion (e.g., using HCl) allows for more accurate and stable measurement of these reactive residuals, especially in complex matrices like pharmaceutical APIs [3].
The table below summarizes common issues encountered during column chromatography and their recommended solutions, based on established laboratory practice [1].
| Problem | Description | Likely Solutions |
|---|---|---|
| Poor Separation | Inadequate resolution between compound bands. | Optimize solvent (eluent) polarity; use gradient elution; ensure proper, even column packing; reduce sample load; consider using smaller silica gel particle size. |
| Tailing | Peaks have a pronounced trailing edge. | Deactivate silica (e.g., with water); use a more polar solvent system; ensure sample is fully dissolved and not overloaded. |
| Streaking | Bands move down the column as uneven, vertical streaks. | Use a protective layer of sand on top of the silica; avoid letting the column run dry; ensure the silica surface is not disturbed during sample loading. |
| Slow Flow Rate | Mobile phase moves through the column too slowly. | Use a larger particle size stationary phase; apply gentle pressure (flash chromatography); check for clogging at the bottom frit or stopcock. |
| Compound Decomposition | The desired product degrades on the column. | Switch to a less reactive stationary phase (e.g., alumina); minimize run time; postpone purification or use an alternative method like recrystallization. |
| Bubbles in Column | Air bubbles form within the stationary phase. | Ensure the column is properly wet and packed; degas the mobile phase; avoid sudden temperature changes. |
A "dry load" can be used when your compound has poor solubility in the initial column solvent [1].
Kelex 100 is a specialized chelating reagent used primarily in hydrometallurgy for solvent extraction [2].
Since a direct comparison to recrystallization was not available, the diagram below outlines a general decision workflow for choosing a purification method, based on common laboratory practice.
Q1: What should I do if my compound is not stable on silica gel? If you suspect on-column decomposition, first run a 2D TLC to confirm. If confirmed, consider using alumina as an alternative stationary phase, or switch to a non-chromatographic purification method such as recrystallization or distillation [1].
Q2: How do I determine the correct flow rate for my column? The optimal flow rate depends on the column diameter. If the flow is too slow, bands will widen due to diffusion. If it's too fast, equilibration is poor, leading to tailing. Adjust the stopcock to find a rate where bands move down as tight, horizontal rings. Larger diameter columns can generally tolerate faster flow rates than smaller ones [1].
Q3: When should I consider using Kelex 100? Kelex 100 is highly specific. It should be considered primarily for processes requiring the selective liquid-liquid extraction of copper from acidic aqueous solutions. Its use in standard organic synthesis or drug development purification is very specialized, such as creating scavenger columns to remove metal contaminants [2] [3].
The following table consolidates the key experimental and clinical data available for Pleconaril.
| Feature | Description |
|---|---|
| Drug Class | Viral capsid inhibitor [1] [2] [3] |
| Primary Antiviral Target | Viruses in the Picornaviridae family (e.g., Enterovirus, Rhinovirus) [1] [2] [3] |
| Mechanism of Action | Binds to a hydrophobic pocket in the viral capsid protein VP1. This stabilizes the capsid, preventing viral uncoating and attachment to host cells [1] [2] [3]. |
| In Vitro Potency (IC₅₀) | 50 nM (inhibition of viral replication) [1] |
| In Vivo/Clinical Efficacy | • Experimentally induced Coxsackievirus A21 infection: Significant reduction in viral shedding and illness symptoms vs. placebo [4]. • Compassionate use: Used in severe enterovirus infections in neonates and immunodeficient patients [1]. | | Activity Against FMDV | Not effective against Foot-and-Mouth Disease Virus (FMDV) serotype O in vitro [5]. |
Here are the methodologies from key studies investigating Pleconaril's activity.
The diagram below illustrates the established mechanism of action for Pleconaril.
Since data on "Kelex 100" is unavailable in the context of antiviral research, you may find it helpful to:
The table below summarizes the core characteristics and applications of several significant hydroxyquinoline derivatives, highlighting the unique profile of 7-(4-ethyl-1-methyloctyl)quinolin-8-ol.
| Compound Name | Core Structure & Key Modifications | Key Properties & Mechanisms | Primary Research/Application Context |
|---|---|---|---|
| This compound (Kelex-100) [1] [2] [3] | 8-HQ with 7-(4-ethyl-1-methyloctyl) side chain [1] | Lipophilic liquid; pKa ~4.94; Novel noble metal extractant [1] [2] [3] | Organic synthesis; Pharmaceutical intermediate; Solvent extraction of metals [2] [3] |
| 8-Hydroxyquinoline (Oxine) [4] [5] | Parent 8-HQ structure | Amphoteric; pKa ~9.9; Metal chelator (forms 1:1 or 1:2 M:Ox complexes); Antioxidant [4] [6] [5] | Nucleic acid purification buffer additive; Precursor to bioactive derivatives; Antiseptic/disinfectant [4] [5] |
| Nitroxoline [4] [7] | 8-HQ with nitro group at C-5 [4] | Clinically used antimicrobial; Zinc ionophore (PBT2 is analog) [4] | Treatment of bacterial and fungal infections; Anti-cancer research [4] |
| Clioquinol [4] | 8-HQ with chlorine and iodine substituents | Metal chelator; Antimicrobial [4] | Historically used for intestinal infections; Research in neurodegenerative diseases [4] |
| PBT2 [4] | 8-HQ derivative (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) | Zinc ionophore [4] | Investigated for Alzheimer's disease; Antibiotic sensitizer [4] |
The biological and chemical activity of hydroxyquinolines is deeply rooted in their metal-chelating ability.
While specific bioassay data for Kelex-100 is sparse in the searched literature, the following protocols for other 8-HQ derivatives illustrate common experimental approaches.
Protocol 1: Assessing Efficacy in an Endotoxemia Model [8]
Protocol 2: Screening for HRH2 Blocking Activity [7]
The following diagrams illustrate the key biological pathways and mechanisms discussed for hydroxyquinoline derivatives.
Inhibition of Sepsis Pathway by 8-HQ Derivative: This diagram shows how an 8-hydroxyquinoline derivative (8-ol) inhibits the HMGB1-caspase-11 pathway in sepsis, protecting against organ injury [8].
Discovery of Novel HRH2 Blockers: This workflow outlines the high-throughput screening process in yeast that identified 8-hydroxyquinoline as a novel scaffold for histamine receptor 2 (HRH2) blockers [7].
The table below consolidates experimental data for a notably potent quinoline analogue, Compound 19, from a 2022 study [1].
| Compound ID | Target Virus | Assay/Cell Line | EC50 (μM) | Key Target & Mechanism | Additional Pharmacokinetic Data |
|---|
| Compound 19 | Enterovirus D68 (EV-D68) [1] | Various EV-D68 strains [1] | 0.05 - 0.10 μM [1] | VP1 protein inhibitor; inhibits viral replication [1] | - Bioavailability in rats: 23.9%
Here are the detailed protocols for the key experiments cited in the table above, which were used to establish the VP1 inhibitor activity of Compound 19 [1].
While quinoline analogues can target various pathways in different diseases, their action as VP1 inhibitors against EV-D68 is relatively direct. The following diagram illustrates the mechanism and the broader signaling context that is often relevant for other quinoline-based anticancer therapies.
The diagram above shows the direct antiviral mechanism of quinoline analogues targeting VP1 [1]. For comprehensive research, it is useful to know that the quinoline scaffold is also a well-established kinase inhibitor in oncology. These compounds often target receptor tyrosine kinases (like c-Met, EGFR, VEGFR), which dysregulate the PI3K/Akt/mTOR pathway—a crucial driver of cell survival, proliferation, and angiogenesis in cancer [2].
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused with pyridine, represents one of the most privileged structural motifs in medicinal chemistry with demonstrated efficacy against diverse viral pathogens. The significance of quinoline-based compounds in antiviral therapy stems from their versatile molecular interactions with both viral and host targets, their favorable drug-like properties, and their synthetic tractability for structural optimization. Historically derived from natural products such as quinine isolated from Cinchona bark, quinoline derivatives have evolved to encompass a broad spectrum of therapeutic applications including antimalarial, antibacterial, and more recently, antiviral agents [1] [2]. The ongoing search for effective antiviral treatments, particularly in response to the COVID-19 pandemic, has revitalized interest in quinoline-based compounds as promising candidates for addressing emerging viral threats and overcoming resistance to existing therapies.
The structural adaptability of the quinoline scaffold enables medicinal chemists to introduce diverse substitutions at multiple positions, systematically tuning physicochemical properties and biological activities to enhance potency, selectivity, and pharmacokinetic profiles. This comprehensive analysis examines the structure-activity relationships (SAR) of contemporary quinoline-based antiviral agents, comparing their performance against alternative therapeutic approaches, and providing detailed experimental protocols for evaluating their efficacy. By integrating quantitative biological data, structural insights, and mechanism-of-action analyses, this guide serves as a reference for researchers engaged in the rational design of next-generation quinoline-derived antiviral therapeutics.
The SARS-CoV-2 papain-like protease (PLpro) represents a compelling antiviral target due to its dual functional role in viral replication and host immune suppression. PLpro cleaves viral polyproteins to generate functional non-structural proteins essential for viral replication while simultaneously removing ubiquitin and ISG15 from host proteins, thereby dampening interferon-mediated antiviral responses [3]. This strategic targeting of both viral and host-directed mechanisms provides a therapeutic advantage by potentially reducing the emergence of resistance compared to therapies targeting exclusively viral components. Recent advances have yielded several promising quinoline-based PLpro inhibitors with notable antiviral efficacy, as summarized in Table 1.
Table 1: Comparative Antiviral Profiles of Quinoline-Based PLpro Inhibitors
| Compound | Structural Features | PLpro IC₅₀ | Antiviral EC₅₀ | Selectivity Index | Key Observations |
|---|---|---|---|---|---|
| Jun13296 | Quinoline-based non-covalent inhibitor targeting BL2 and Val70Ub sites | Not specified | Significantly lower than Jun12682 | Not specified | 10-fold greater activity than Jun12682; reduces IL-6 and IFN-γ; effective against nirmatrelvir-resistant variants [3] |
| Jun12682 | Non-covalent biarylphenyl PLpro inhibitor | Not specified | Higher than Jun13296 | Not specified | Precursor to Jun13296 with moderate antiviral activity [3] |
| Jun12665 | Quinoline analog with flipped orientation | Not specified | Not specified | Not specified | 2-pyrazolyl group fits into BL2 groove [3] |
The structural evolution from initial quinoline-based PLpro inhibitors to optimized compounds like Jun13296 demonstrates key principles in antiviral drug design. Jun13296 emerged from systematic optimization of earlier compounds, featuring substitutions that enhance interactions with both the BL2 groove and Val70Ub binding site of PLpro [3]. X-ray crystallographic analyses confirmed that strategic incorporation of 2-aryl substituents and optimization of linker-aminoadid moieties significantly improved binding affinity and antiviral potency. This compound exhibits a biphasic plasma release profile with concentrations remaining above the effective antiviral level for over eight hours post-administration, addressing a critical pharmacokinetic requirement for sustained therapeutic efficacy [3].
The standardized experimental methodology for assessing quinoline-based PLpro inhibitors involves a multidisciplinary approach combining biochemical, virological, and pharmacological assessments. In vitro PLpro inhibition assays typically employ recombinant SARS-CoV-2 PLpro incubated with fluorogenic substrates such as Ub-AMC or ISG-AMC in the presence of varying compound concentrations. Fluorescence measurements (excitation 360 nm, emission 460 nm) quantify enzymatic activity, with IC₅₀ values determined from dose-response curves using non-linear regression analysis [3].
For antiviral efficacy assessment, researchers employ cell culture-based infection models using SARS-CoV-2 isolates (e.g., MUC-IMB-1/2020) or reporter viruses (e.g., SARS-CoV-2 d6-YFP) in permissive cell lines such as Vero 76 and human Caco-2 cells. Infected cells are treated with serial compound dilutions, and antiviral activity is quantified via multiple readouts including:
Cytotoxicity assessments using Neutral Red uptake, MTT, or similar viability assays are performed in parallel to determine selective indices (CC₅₀/EC₅₀). In vivo efficacy studies typically utilize mouse models of SARS-CoV-2 infection, monitoring survival rates, weight changes, viral loads in respiratory tissues, and histopathological examination of lung inflammation and damage [3].
The diagram below illustrates the key structural evolution from early quinoline-based PLpro inhibitors to the optimized Jun13296 compound:
Targeting host factors essential for viral replication represents a strategic approach for developing broad-spectrum antivirals with reduced potential for resistance development. Human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising host-directed antiviral target because many RNA viruses depend on elevated pyrimidine pools for efficient replication [5]. Inhibition of DHODH depletes cellular pyrimidine nucleotides, thereby impairing viral RNA synthesis without completely abolishing host cellular functions due to salvage pathway redundancy. The 4-quinoline carboxylic acid scaffold has yielded particularly potent DHODH inhibitors with exemplary antiviral activity, as detailed in Table 2.
Table 2: Structure-Activity Relationships of 4-Quinoline Carboxylic Acid DHODH Inhibitors
| Compound | C(7) Substituent | C(2) Biaryl Ether | DHODH IC₅₀ (nM) | VSV EC₅₀ (μM) | Influenza WSN EC₅₀ (μM) |
|---|---|---|---|---|---|
| C1 | Cl | O(CH₂)₂CH₃ | Not specified | 4.7 | Not specified |
| C5 | Cl | OCF₃ | Not specified | 0.5 | Not specified |
| C11 | Cl | OPh | Not specified | 1.3 | Not specified |
| C12 | F | OPh | 1.0 | 0.11 | 0.041 |
| C13 | Br | OPh | Not specified | 3.1 | Not specified |
| C18 | H | OPh | Not specified | 1.0 | Not specified |
| Brequinar | N/A | N/A | Comparable | 0.3 | Not specified |
The SAR analysis reveals several critical structural requirements for potent DHODH inhibition and antiviral activity. The free carboxylic acid at position 4 is essential for activity, as esterification (e.g., C12-methyl ester) virtually abolishes antiviral efficacy [5]. At the C(7) position, small electron-withdrawing groups such as fluoro (C12) significantly enhance potency compared to chloro (C11), bromo (C13), or hydrogen (C18) substituents, while larger groups like trifluoromethoxy (C14) or methoxy (C15) dramatically reduce activity. The optimal C(2) biaryl ether moiety provides superior activity compared to alkyl ether or alkyl chain alternatives, with the diaryl ether configuration in C12 demonstrating particularly potent inhibition of both vesicular stomatitis virus (VSV) and influenza WSN strain replication [5].
The structural basis for this potent inhibition was elucidated through X-ray crystallography of human DHODH complexed with C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl) quinoline-4-carboxylic acid), confirming interactions with key residues in the ubiquinone binding tunnel and providing rational explanations for the observed SAR [5]. The strategic incorporation of lipophilic substituents at the C(2) position enhances membrane permeability and cellular uptake, addressing a common limitation of DHODH inhibitors that typically exhibit a significant potency gap between enzymatic and cellular assays.
The standardized evaluation of quinoline-based DHODH inhibitors employs a tiered experimental approach beginning with enzymatic assays, progressing to cell-based antiviral efficacy testing, and culminating in mechanistic studies. DHODH enzymatic assays typically utilize recombinant human DHODH incubated with substrate dihydroorotate and electron acceptor coenzyme Q₀, monitoring the initial rate of orotate production spectrophotometrically at 295 nm or the coupled reduction of 2,6-dichloroindophenol (DCIP) at 610 nm [5].
For antiviral activity assessment, researchers employ cytopathic effect (CPE) reduction assays in virus-infected cells (e.g., MDCK epithelial cells for influenza, Vero cells for VSV). Cells are infected with virus at low multiplicity of infection (MOI 0.01-0.1) and treated with compound serial dilutions. After an appropriate incubation period (48-72 hours), cell viability is quantified using MTT, XTT, or similar metabolic dyes, and EC₅₀ values are calculated from dose-response curves [5]. Cytotoxicity determinations run in parallel using identical compound dilutions in uninfected cells ensure that antiviral effects are not attributable to general cellular toxicity.
Mechanistic validation of DHODH targeting typically involves rescue experiments in which addition of exogenous uridine (50-100 μM) reverses the antiviral effect by bypassing the pyrimidine biosynthesis blockade. Additionally, direct measurement of intracellular pyrimidine pools via HPLC-MS/MS confirmation provides further evidence of DHODH engagement [5].
The following diagram illustrates the strategic targeting of DHODH and its antiviral consequences:
The systematic optimization of quinoline-based antiviral agents has revealed distinct structure-activity relationships that transcend specific molecular targets. Analysis across multiple chemical series and viral targets enables identification of generalizable design principles that inform future medicinal chemistry campaigns. The quinoline nucleus provides a versatile platform for strategic substitutions that profoundly influence target engagement, physicochemical properties, and ultimately, therapeutic efficacy.
The C(2) position of the quinoline ring consistently emerges as a critical determinant of antiviral potency across diverse targets. In PLpro inhibitors, incorporation of appropriately substituted 2-aryl groups enables dual engagement of the BL2 groove and Val70Ub binding site, dramatically enhancing affinity [3]. Similarly, for DHODH inhibitors, the C(2) biaryl ether moiety in compounds such as C12 provides optimal hydrophobic interactions within the ubiquinone binding tunnel while maintaining favorable drug-like properties [5]. The consistent superiority of diaryl ethers over alkyl ethers or alkyl chains suggests that this configuration optimally balances molecular rigidity for preorganization with sufficient conformational flexibility for induced-fit binding.
The C(4) position demonstrates target-dependent requirements, with a free carboxylic acid being essential for DHODH inhibition but dispensable for PLpro targeting. For DHODH inhibitors, the carboxylic acid engages in critical ionic interactions with basic residues in the active site, explaining why esterification or replacement ablates activity [5]. In contrast, PLpro inhibitors such as Jun13296 utilize diverse C(4) substitutions that optimize pharmacokinetic properties without compromising target engagement [3].
The C(7) position exhibits a consistent preference for small, electronegative substituents across multiple target classes. Fluorine substitution at this position consistently enhances potency, likely due to a combination of electronic effects on quinoline ring electronics and optimal steric complementarity within binding pockets [5]. This "fluoro effect" is particularly pronounced in DHODH inhibitors, where C(7)-fluoro analogue C12 exhibits approximately 10-fold greater potency than the corresponding chloro analogue C11 [5].
Recent advances in quinoline-based antiviral development have explored strategic molecular hybridization combining the quinoline scaffold with other pharmacophoric elements to enhance efficacy or overcome resistance. Quinoline-morpholine hybrids represent a promising approach, with several compounds demonstrating superior anti-SARS-CoV-2 activity compared to reference drugs such as chloroquine [4]. In these hybrids, the morpholine moiety likely contributes to improved solubility and membrane permeability while potentially engaging in additional target interactions.
Another innovative approach involves developing quinoline-phenothiazine hybrids, exemplified by the synthesis of 6H-8-trifluoromethylquinobenzothiazine derivatives that demonstrate promising anticancer and potential antiviral activities [6]. The incorporation of dialkylaminoalkyl side chains, reminiscent of neuroleptic drugs, enhances cellular penetration and may enable activity against viral infections of the central nervous system. These hybrid approaches exemplify the continuing innovation in quinoline-based drug design, leveraging historical knowledge while addressing contemporary therapeutic challenges.
Second, the therapeutic promise of optimized quinoline derivatives extends beyond their immediate antiviral efficacy. Compounds such as Jun13296 demonstrate valuable anti-inflammatory properties through reduction of proinflammatory cytokines including IL-6 and IFN-γ, potentially addressing the immunopathological components of viral diseases [3]. This dual antiviral/anti-inflammatory activity represents a particularly valuable therapeutic profile for managing severe viral infections where excessive inflammation contributes to disease pathogenesis.
Third, the consistent effectiveness of quinoline-based compounds against resistant viral variants suggests a higher genetic barrier to resistance, especially for host-targeting approaches. Jun13296 maintains potency against SARS-CoV-2 variants with resistance to nirmatrelvir (including triple mutants isolated from immunocompromised patients after prolonged Paxlovid treatment), highlighting its potential as a salvage therapy or component of combination regimens [3]. Similarly, the host-targeting mechanism of DHODH inhibitors provides inherent protection against viral mutational escape.
Despite these promising advances, several research gaps merit continued investigation. The pharmacokinetic optimization of quinoline-based antivirals requires further attention, particularly regarding blood-brain barrier penetration for treating neurotropic viral infections. Additionally, the clinical translation of host-targeting strategies must carefully balance antiviral efficacy against potential mechanism-based toxicities, though the favorable clinical experience with DHODH inhibitors such as leflunomide provides reassurance regarding this risk-benefit profile [5].
Future research directions should prioritize combination therapy strategies pairing quinoline-based agents with complementary mechanisms of action, potentially enabling dose reduction while minimizing resistance development. The development of prodrug approaches to enhance oral bioavailability and the exploration of inhalated formulations for direct respiratory delivery represent promising avenues for optimizing therapeutic utility. Additionally, expanding the investigation of quinoline-based antivirals against emerging viral threats beyond coronaviruses would leverage the broad-spectrum potential evident in the DHODH inhibitor series.
The table below summarizes key characteristics of the Kelex 100 copper complex based on industrial studies, which highlight its inherent stability.
| Feature | Description |
|---|---|
| Complex Type | Extremely stable chelate complex [1]. |
| Function | Selectively extracts copper ions from acidic leach liquors (pH 1-3) [1]. |
| Stripping | Reversal of extraction is possible using concentrated sulfuric acid (120-150 g/L) [1]. |
| Loading Capacity | A 5% (V/V) solution in kerosene has a maximum loading capacity of ~4.0 g/L of copper [1]. |
| Kinetics | Extraction kinetics are reported to be fast [2]. |
While direct stability protocols for drug development are unavailable, experimental data from metallurgical research provide insight into its behavior.
The following diagram illustrates the general experimental workflow for studying the Kelex 100-copper complex interaction as described in these kinetic studies.
It is important to distinguish Kelex 100 from the copper complexes being explored in medicine.
Given the gap in the current search results, I suggest the following steps to find the specialized information you need:
There are currently no FDA-approved antiviral treatments or vaccines for EV-D68 [1]. Recent research has progressed in two main directions: discovering the viral entry receptor and identifying inhibitors for key viral enzymes.
The table below summarizes the key therapeutic targets and recent advancements in EV-D68 drug discovery.
| Therapeutic Target | Research Advancement | Key Findings/Compounds | Experimental Evidence |
|---|---|---|---|
| Host Entry Receptor (MFSD6) | Identification of a novel entry receptor in 2025 [2] | Protein MFSD6 is an essential entry receptor; soluble MFSD6 acts as a decoy in mice [2]. | In vitro gene knockout, in vivo mouse protection study, Cryo-EM structural analysis [2]. |
| Viral 3C Protease | Computational discovery of natural inhibitors in 2025 [3] | Withaferin-A and Baicalin identified as top candidates with high binding affinity to 3C protease [3]. | Molecular docking, pharmacokinetic prediction, molecular dynamics (100-ns simulation) [3]. |
| Viral Capsid | Historical clinical trials for WIN-like compounds [1] | Pleconaril, Pocapavir, Vapendavir; issues with resistance and adverse effects [1]. | Clinical trials for various enteroviruses; not approved for EV-D68 [1]. |
The most current research focuses on disrupting the viral life cycle at the points of entry and polyprotein processing.
For the most promising, experimentally-backed direction, here is a deeper look at the methodologies used in the recent receptor research.
This unbiased approach of systematically turning off each of the ~20,000 human genes identified MFSD6 as the most critical for viral entry [2].
This in vivo experiment demonstrated that the soluble MFSD6 protein functioned as an effective decoy, providing a clear path for developing host-targeted therapeutics or antibodies [2].
Based on the current evidence, here are some strategic considerations for your research:
Corrosive;Irritant